An In-depth Technical Guide to 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride: Physicochemical Properties, Analytical Methodologies, and Therapeutic Potential
An In-depth Technical Guide to 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride: Physicochemical Properties, Analytical Methodologies, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride. As a member of the pyrimidine class of heterocyclic compounds, this molecule holds potential for exploration in drug discovery and development.[1] Due to the limited availability of direct experimental data for this specific entity, this guide synthesizes information from closely related structural analogs, established scientific principles, and predictive models to offer a robust framework for its characterization, handling, and potential applications. We will delve into its predicted physicochemical properties, propose detailed protocols for its analytical characterization and stability assessment, and discuss its potential biological context and therapeutic relevance.
Introduction: The Significance of the Pyrimidine Scaffold
Heterocyclic compounds are foundational to modern medicinal chemistry, with pyrimidine derivatives standing out for their vast therapeutic applications.[2] The pyrimidine ring is a key structural motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of approved drugs.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[2]
The subject of this guide, 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride, incorporates three key structural features:
-
The Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms, which can engage in various biological interactions.
-
A 5-Methoxy Group: This substituent can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.
-
A 2-(Piperidin-3-yloxy) Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry, known to enhance solubility and provide a vector for interacting with protein targets.[6] The ether linkage connects this saturated heterocycle to the pyrimidine core.
-
Hydrochloride Salt: This salt form is commonly used to improve the solubility and stability of basic compounds.[1]
This guide aims to provide a detailed technical resource for researchers working with or considering the use of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride in their research endeavors.
Physicochemical Properties
Due to the absence of specific experimental data for 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride in publicly available literature, the following properties are predicted based on data from structurally similar compounds and established physicochemical principles.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties. These predictions are derived from data for analogous compounds such as 2-(piperidin-3-yloxy)pyridine dihydrochloride and general trends observed for substituted pyrimidines.[7][8]
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₆ClN₃O | Based on the chemical structure. |
| Molecular Weight | 229.71 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 140 - 160 | Hydrochloride salts of similar heterocyclic compounds, such as pyridine hydrochloride, typically exhibit melting points in this range.[9] The exact value will depend on the crystalline form. |
| Aqueous Solubility | Moderately Soluble | As a hydrochloride salt of a basic compound, aqueous solubility is expected to be enhanced compared to the free base.[1] The pH of the solution will significantly impact solubility. |
| pKa (Predicted) | 7.5 - 8.5 (Piperidine N) | The piperidine nitrogen is the most basic site. This prediction is based on the pKa of similar piperidine-containing compounds.[10][11] |
| LogP (Predicted) | 1.0 - 2.0 | This predicted range suggests a moderate lipophilicity, which is often favorable for drug-like properties.[8] |
Structural Elucidation: Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine, methoxy, and piperidine protons. The chemical shifts will be influenced by the solvent used.[12] The pyrimidine protons will likely appear in the aromatic region, while the methoxy protons will be a singlet in the upfield region. The piperidine protons will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the pyrimidine ring carbons, the methoxy carbon, and the piperidine carbons. The chemical shifts of the pyrimidine carbons are sensitive to substituent effects.
The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:
-
N-H stretch (piperidine): A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=N and C=C stretch (pyrimidine ring): In the range of 1500-1650 cm⁻¹.[13]
-
C-O stretch (ether): Around 1050-1250 cm⁻¹.
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected as the base peak.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve initial fragmentation of the piperidine ring and cleavage of the ether bond.[14]
Proposed Synthesis and Purification
A plausible synthetic route to 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is outlined below, based on established methodologies for the synthesis of similar pyrimidine ethers.[15]
Figure 1: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour.
-
Nucleophilic Substitution: Add a solution of 2-chloro-5-methoxypyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Free Base: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride.
Analytical Methodologies for Quality Control
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is proposed for the determination of purity and the analysis of potential degradation products.[16][17]
Figure 3: Logic diagram for potential Structure-Activity Relationship (SAR) studies.
Conclusion
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a novel chemical entity with potential for exploration in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, along with detailed protocols for its synthesis, purification, and analytical characterization. The insights into its potential biological activities, based on its structural components, suggest that this compound could be a valuable starting point for the development of new therapeutic agents, particularly in the areas of oncology and kinase-mediated diseases. Further experimental investigation is warranted to validate the predictions made in this guide and to fully elucidate the therapeutic potential of this promising pyrimidine derivative.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine.
- BenchChem. (2025).
- Bhosale, S. H., et al. (2013). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Cai, H., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Chavan, A. A., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- García, G., et al. (2022).
- BenchChem. (2025).
- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Weber, H. P., et al. (2008). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC.
- De Kimpe, N., et al. (2013). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal....
- University of Toronto Scarborough. (n.d.).
- Allen, F. H., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals.
- Lloris, J. M., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- Kumar, S., & Rai, A. K. (2011).
- University of Colorado Boulder. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Kumar, A., et al. (2013).
- NextSDS. (n.d.). 2-(PIPERIDIN-3-YLOXY)
- Wikipedia. (n.d.). Pyrimidine.
- Al-Amiery, A. A., et al. (2019). FT-IR data of pyrimidine derivatives compounds.
- O'Brien, P., et al. (2022).
- El-Sayed, W. M., et al. (2022).
- Pires, N., et al. (2018). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer.
- Guidechem. (n.d.). Pyrimidine 289-95-2 wiki.
- California State University, Los Angeles. (n.d.).
- Lee, J., et al. (2011).
- BenchChem. (2025).
- Chemistry Online @ UTSC. (n.d.). Solubility.
- Abdel-Aziz, M., et al. (2023). Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities.
- Chem-Impex. (n.d.). 2-(Piperidin-3-yloxy)Pyridine.
- Narayana, M. B., et al. (2014). Analytical CHEMISTRY. TSI Journals.
- Wieczorek, M., et al. (2021).
- NextSDS. (n.d.). 2-(PIPERIDIN-3-YLOXY)
- Raghuwanshi, M., et al. (2026).
- ChemScene. (n.d.). 3-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride.
- Wujec, M., et al. (2022).
- ChemicalBook. (n.d.). Pyrimidine.
- PubChemLite. (n.d.). 2-(piperidin-3-yl)pyridine dihydrochloride (C10H14N2).
- Abdelgawad, M. A., et al. (2023).
- Taylor & Francis Online. (2023).
- ACS Publications. (2022).
- ChemicalBook. (2026). Pyridine hydrochloride | 628-13-7.
- Söderhjelm, P., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2020). (PDF)
Sources
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. chemscene.com [chemscene.com]
- 9. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 10. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rjptonline.org [rjptonline.org]
